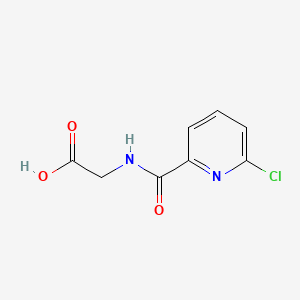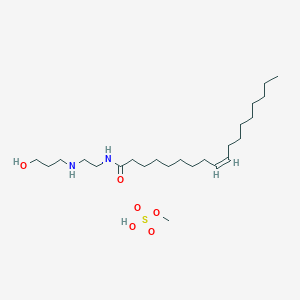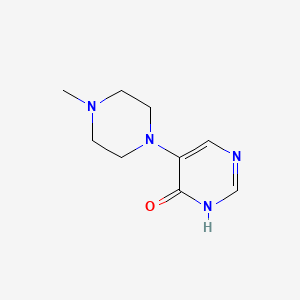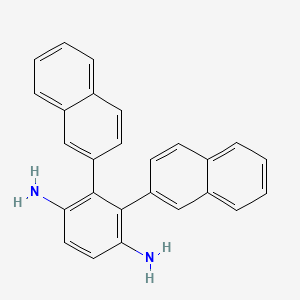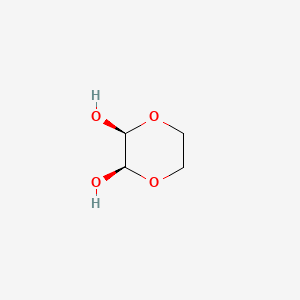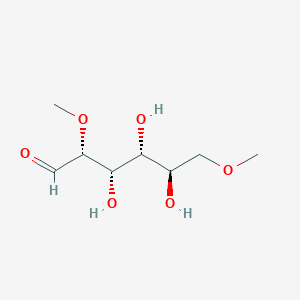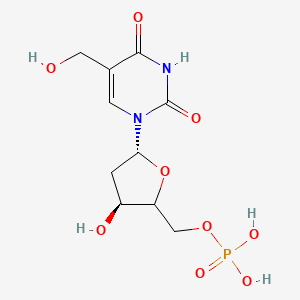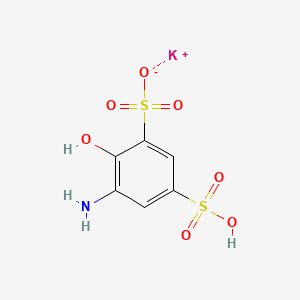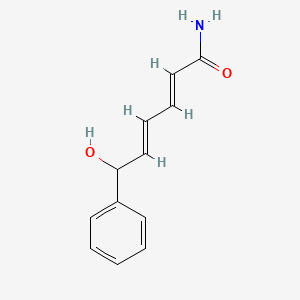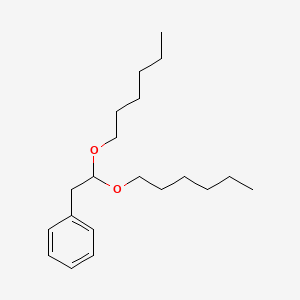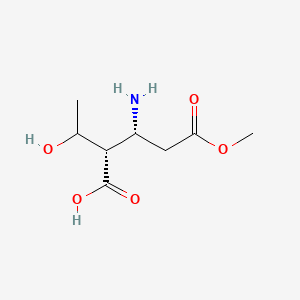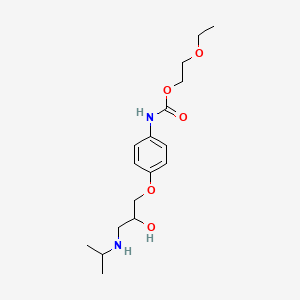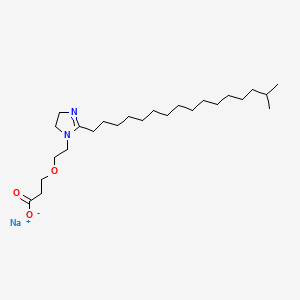
N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide is an organic compound with the molecular formula C15H23N3O3S and a molecular weight of 325.426 g/mol . This compound is characterized by the presence of a sulfonamide group, a hydrazone linkage, and an acetamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 1-ethylpentanal in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then acetylated to yield the final product . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学研究应用
N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the hydrazone linkage can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their function . The compound’s effects are mediated through various biochemical pathways, including enzyme inhibition and disruption of cellular processes.
相似化合物的比较
Similar Compounds
- N-(4-((2-(2,4-Dinitrophenyl)hydrazino)sulfonyl)phenyl)acetamide
- N-(4-((2-(4-Nitrobenzoyl)hydrazino)sulfonyl)phenyl)acetamide
- N-(4-((2-(4-Chlorophenyl)hydrazino)sulfonyl)phenyl)acetamide
Uniqueness
N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide is unique due to its specific hydrazone linkage and the presence of an ethylpentylidene group. This structural feature imparts distinct chemical properties and biological activities compared to other similar compounds.
属性
CAS 编号 |
5448-88-4 |
|---|---|
分子式 |
C15H23N3O3S |
分子量 |
325.4 g/mol |
IUPAC 名称 |
N-[4-[[(E)-heptan-3-ylideneamino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H23N3O3S/c1-4-6-7-13(5-2)17-18-22(20,21)15-10-8-14(9-11-15)16-12(3)19/h8-11,18H,4-7H2,1-3H3,(H,16,19)/b17-13+ |
InChI 键 |
PRNMXEYCFGDZQY-GHRIWEEISA-N |
手性 SMILES |
CCCC/C(=N/NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)/CC |
规范 SMILES |
CCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


